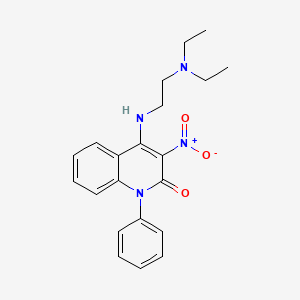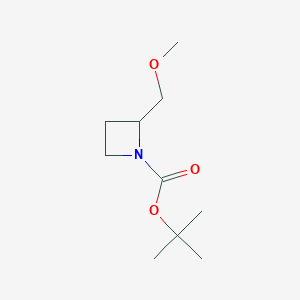
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a compound of interest in various scientific fields due to its unique chemical structure. It consists of a urea moiety connected to both a pyridazine derivative and a tetrahydrofuran group. This combination of functionalities gives the compound distinctive chemical and physical properties that make it useful in diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step organic synthesis. Here is a general outline:
Cyclopropylation:
Reacting a pyridazine derivative with a cyclopropylating agent (e.g., cyclopropylmagnesium bromide) in the presence of a catalyst.
Reaction conditions: Inert atmosphere, 0-5°C, using solvents like THF or diethyl ether.
N-Alkylation:
Using a bromoethyl reagent to alkylate the nitrogen atom on the pyridazine ring.
Reaction conditions: Room temperature, aprotic solvent (e.g., DMF).
Urea Formation:
Coupling the substituted pyridazine derivative with an isocyanate precursor in the presence of a base.
Reaction conditions: Moderate temperature, typically using an organic solvent like dichloromethane.
Tetrafuran Methylation:
Introducing the tetrahydrofuran group through a nucleophilic substitution reaction.
Reaction conditions: Mild heating, typically using tetrahydrofuran as the solvent.
Industrial Production Methods: Industrial-scale synthesis may involve optimized versions of the laboratory methods with improved yields and efficiency. Automation and continuous flow reactors can be utilized to enhance the scalability of the process, ensuring consistent product quality.
Types of Reactions
Oxidation: Oxidative conditions can transform the functional groups in the compound, particularly affecting the pyridazine and urea moieties.
Reduction: Reduction can impact the ketone group in the pyridazine ring, potentially converting it to an alcohol.
Substitution: Various nucleophiles can substitute the hydrogen atoms on the tetrahydrofuran ring or pyridazine derivative.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Employing reagents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) under anhydrous conditions.
Substitution: Using alkyl halides, acids, or bases in appropriate solvents like acetonitrile or ethanol.
Major Products Formed
Oxidative products include carboxylic acids or N-oxides.
Reduction typically yields alcohols or amines.
Substitution reactions can produce various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is used in:
Chemistry: As a synthetic intermediate in creating more complex molecules.
Biology: Investigating its effects on biological systems, particularly its interactions with enzymes or receptors.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: As a building block in the synthesis of materials with specific properties, like polymers or catalysts.
Mecanismo De Acción
Mechanism by Which the Compound Exerts Its Effects: The precise mechanism of action can vary depending on its application:
Biochemical Interactions: It may act by binding to specific enzymes, altering their activity or function.
Molecular Targets and Pathways: The compound could interact with molecular targets like receptors or ion channels, affecting signaling pathways in cells.
Comparison with Other Similar Compounds
Structural Analogues: Compounds with similar backbones but different substituents (e.g., different alkyl or aryl groups).
Functional Analogues: Compounds with different structures but similar functionalities (e.g., other urea derivatives).
List of Similar Compounds
1-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
1-(2-(3-cyclopentyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
1-(2-(3-cyclopropyl-6-hydroxypyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
Propiedades
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c20-14-6-5-13(11-3-4-11)18-19(14)8-7-16-15(21)17-10-12-2-1-9-22-12/h5-6,11-12H,1-4,7-10H2,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNWQHYYKNVKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2693348.png)





![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2693357.png)

![1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2693359.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2693360.png)


![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
